

Comparative Guide: IR Spectroscopy of Rhodium(I) vs. Rhodium(II) Acetate Complexes

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Compound of Interest

Compound Name: *rhodium(I) acetate*

Cat. No.: *B8808476*

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Executive Summary

In organometallic catalysis, distinguishing between the active Rhodium(I) species and the stable Rhodium(II) resting states is critical. Infrared (IR) spectroscopy provides a definitive structural fingerprint through the carboxylate stretching frequencies (

and

).

The primary diagnostic metric is the

value (

):

- : Indicates Monodentate binding (Typical for reactive Rh(I) intermediates).
- : Indicates Bridging binding (Typical for stable Rh(II) dimers).
- : Indicates Chelating binding (Observed in specific Rh(I) monomeric species).

Theoretical Framework: The "Delta" Rule

The coordination mode of the acetate ligand alters the symmetry of the group, splitting the degenerate C-O stretching vibrations. The magnitude of this splitting () correlates directly with the geometric arrangement of the ligand around the metal center.

Coordination Mode	Symmetry	Bond Order Implication	Value ()
Ionic (Free Ion)		Equal C-O bonds (1.5)	Reference (~140-160 cm^{-1})
Monodentate		One C=O (double), One C-O (single)	Large (> 200 cm^{-1})
Bridging (Bidentate)	(local)	Equal C-O bonds (delocalized)	Medium (~150-170 cm^{-1})
Chelating (Bidentate)	(local)	Equal C-O bonds (strained angle)	Small (< 100 cm^{-1})

“

Mechanistic Insight: In monodentate coordination, the metal binds to one oxygen, increasing the C=O character of the unbound oxygen (raising

) and decreasing the bond order of the bound oxygen (lowering

). This drastically widens the gap between the peaks.

Comparative Data Analysis

The following table contrasts the specific IR peaks of **Rhodium(I) acetate** complexes (often stabilized by phosphines, e.g.,

) against the standard Rhodium(II) acetate dimer.

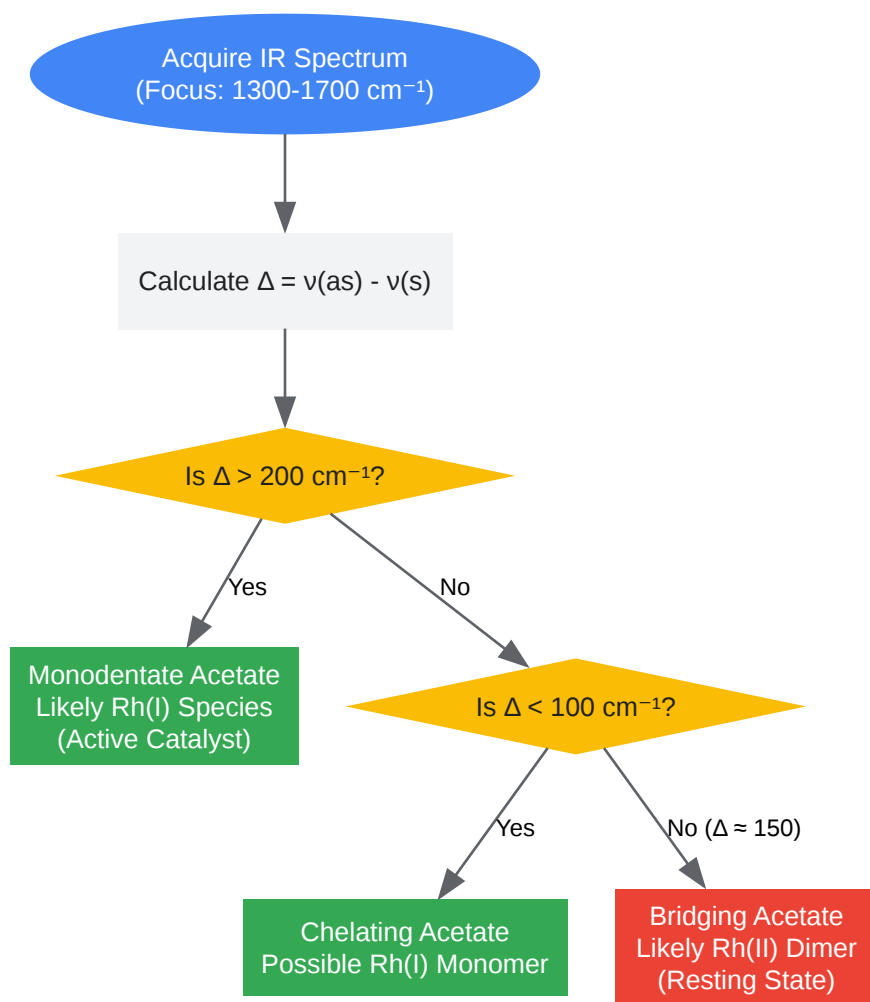
Table 1: Diagnostic IR Peaks for Rhodium Carboxylates

Complex Type	Oxidation State	Coordination Mode	(cm ⁻¹)	(cm ⁻¹)	(cm ⁻¹)
Rh(I) Acetate (e.g., Wilkinson analog)	+1	Monodentate	1610 - 1640	1300 - 1340	> 280
Rh(I) Acetate (Rare)	+1	Chelating	1520 - 1550	1440 - 1460	< 100
Rh(II) Acetate Dimer	+2	Bridging	1570 - 1580	1410 - 1420	~160
Free Acetate (NaOAc)	N/A	Ionic	~1560	~1416	~144

Note: Values are approximate and solvent-dependent. Rh(I) complexes are highly sensitive to ligand exchange with solvents like methanol or water.

Decision Logic for Spectral Assignment

Use the following logic flow to interpret your IR spectrum when characterizing a Rhodium carboxylate sample.



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Figure 1: Decision tree for assigning carboxylate coordination modes based on IR splitting patterns.

Experimental Protocol: Air-Sensitive Rh(I) IR

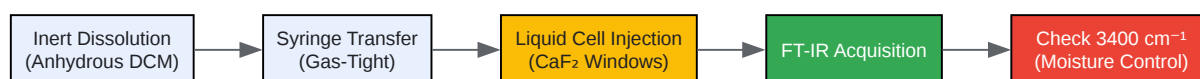
Rhodium(I) complexes are often air-sensitive and can oxidize to Rh(II) or Rh(III) upon exposure to atmospheric oxygen, altering the coordination mode (e.g., dimerizing).

Protocol: Inert Atmosphere Liquid Cell IR

Objective: Obtain spectra without ligand oxidation or substitution.

- Sample Prep (Glovebox/Schlenk):

- Dissolve 5–10 mg of Rh(I) complex in anhydrous, deoxygenated solvent (e.g., DCM, THF).
- Critical: Avoid protic solvents (MeOH, H₂O) which can displace monodentate acetates.
- Cell Loading:
 - Use a semi-permanent liquid cell with CaF₂ or NaCl windows (KBr is hygroscopic and may introduce water).
 - Flush the cell with Argon/Nitrogen before injection.
 - Inject sample via gas-tight syringe ensuring no bubbles.
- Measurement:
 - Scan background with pure anhydrous solvent.
 - Acquire sample spectrum (32 scans, 4 cm⁻¹ resolution).
- Validation:
 - Check for the appearance of a broad -OH band (~3400 cm⁻¹). If present, moisture has entered, and the Rh(I) monodentate peak at 1630 cm⁻¹ may shift to the bridging frequency of 1570 cm⁻¹ due to decomposition.



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Figure 2: Workflow for analyzing air-sensitive Rh(I) carboxylates.

References

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